molecular formula C19H26ClN5O2S B1427121 4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 1147422-73-8

4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No. B1427121
M. Wt: 424 g/mol
InChI Key: CZTABRJQBMFTTE-UHFFFAOYSA-N
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Patent
US08293735B2

Procedure details

Prepared from 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde and 1-(tetrahydro-furan-3-yl-piperazine under reductive amination conditions described in Reference Example 39, to give after silica chromatography, the title compound as a white solid (217 mg, 60%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[C:5]2[S:10][C:9]([CH:11]=O)=[CH:8][C:6]=2[N:7]=1.[O:19]1[CH2:23][CH2:22][CH:21]([N:24]2[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]2)[CH2:20]1>>[Cl:1][C:2]1[N:3]=[C:4]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[C:5]2[S:10][C:9]([CH2:11][N:27]3[CH2:26][CH2:25][N:24]([CH:21]4[CH2:22][CH2:23][O:19][CH2:20]4)[CH2:29][CH2:28]3)=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=C(S2)C=O)N2CCOCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(CC1)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give after silica chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C=C(S2)CN2CCN(CC2)C2COCC2)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 217 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.